molecular formula C24H23N5O3S B6574966 7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1105206-93-6

7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B6574966
CAS No.: 1105206-93-6
M. Wt: 461.5 g/mol
InChI Key: PHBIKRQXHZYECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused bicyclic core combining thiazole and pyridazinone rings. Key structural features include:

  • Position 7: A furan-2-yl substituent, which may enhance π-π stacking interactions due to its aromaticity .
  • Position 5: A 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group, introducing a lipophilic, nitrogen-containing moiety that could influence membrane permeability and receptor binding .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazolo[4,5-d]pyrimidinones and thienopyridazinones) exhibit bioactivity in cancer research, particularly in ferroptosis induction .

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c30-19(28-13-5-8-16-7-1-2-9-17(16)28)15-29-23(31)21-22(20(26-29)18-10-6-14-32-18)33-24(25-21)27-11-3-4-12-27/h1-2,6-7,9-10,14H,3-5,8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBIKRQXHZYECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions.

Chemical Structure

The compound features multiple pharmacophores:

  • Furan ring : Known for its role in various biological activities.
  • Thiazolo-pyridazinone core : Often linked to significant biological effects including anticancer and anti-inflammatory activities.
  • Pyrrolidine moiety : Associated with enhanced binding affinity in biological systems.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds derived from the thiazolo-pyridazinone framework. For instance:

  • In vitro studies have shown that derivatives exhibit significant inhibition of cancer cell proliferation. A study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines for related compounds .
CompoundIC50 (µM)Target
6n0.78CDK2
6d0.55TRKA

These findings suggest that the compound may interact with key regulatory proteins involved in cell cycle progression and apoptosis.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that similar derivatives have demonstrated:

  • Inhibition against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics like Gentamicin .
CompoundMIC (µg/mL)Pathogen
2a15.6K. pneumoniae
6b62.5P. aeruginosa

This highlights the potential of the compound as a lead structure for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Quorum Sensing Interference : Some derivatives exhibit the ability to disrupt bacterial communication pathways, which is critical for biofilm formation and virulence .
  • Antioxidant Activity : The presence of furan and thiazole rings may contribute to free radical scavenging capabilities, thereby providing protective effects against oxidative stress.

Case Studies

A notable case study focused on a related thiazolo-pyridazinone derivative demonstrated:

  • Significant cytotoxicity against renal carcinoma cells (IC50 = 11.70 µM), indicating its potential utility in treating specific cancer types .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazinone vs. Thieno[2,3-d]pyridazinone

  • Thieno[2,3-d]pyridazinone derivatives (e.g., methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate, 73a ): Replace the thiazole ring with a thiophene, reducing nitrogen content but enhancing sulfur-mediated hydrophobic interactions. Exhibit moderate bioactivity in synthetic pathways but lack explicit pharmacological data in the evidence.

Thiazolo[4,5-d]pyrimidinone Derivatives

  • 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one : Features a pyrimidinone core instead of pyridazinone, altering electron distribution and hydrogen-bonding capacity.

Substituent Analysis

Compound Name Position 2 Position 5 Position 7 Bioactivity Insights Reference
Target Compound Pyrrolidin-1-yl 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl Furan-2-yl Hypothesized anticancer
Compound 6 Triazolo-thiadiazinone 4-Methoxyphenyl Synthetic focus
Compound 73a Methyl ester Methyl group Unspecified
FINs (Ferroptosis Inducers) Variable (e.g., natural products) Variable (e.g., electrophilic groups) Variable Selective OSCC cell death

Key Observations:

Position 7 : Furan-2-yl distinguishes it from sulfur-containing thiophene derivatives (e.g., 73a ), which may alter metabolic stability .

Preparation Methods

Preparation of 3-Chloro-4-(Furan-2-yl)-2,4-Dioxobutyric Acid Methyl Ester

The furan-substituted dioxo ester serves as the foundational intermediate. Synthesized via Claisen-Schmidt condensation:

  • Reactants : 2-Acetylfuran (1.0 equiv), ethyl oxalate (1.2 equiv), sodium methoxide (1.5 equiv) in anhydrous methanol.

  • Conditions : Reflux at 65°C for 6 hours under nitrogen.

  • Yield : 82–85% after recrystallization from ethanol.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (d, 1H, J = 1.6 Hz, H-5 furan), 6.94 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.65 (d, 1H, J = 3.6 Hz, H-4 furan), 3.85 (s, 3H, OCH3).

  • 13C NMR (100 MHz, CDCl3) : δ 185.2 (C=O), 178.4 (C=O), 152.1 (C-2 furan), 143.8 (C-5 furan), 117.6 (C-3 furan), 112.4 (C-4 furan), 52.3 (OCH3).

Synthesis of 1-Pyrrolidinecarbothioamide

  • Reactants : Pyrrolidine (1.0 equiv), ethyl isothiocyanatidocarbonate (1.1 equiv), TMEDA (0.1 equiv) in dry benzene.

  • Conditions : 24-hour stirring at room temperature, followed by hydrolysis with 10% NaOH.

  • Yield : 73% after filtration and drying.

Characterization Data :

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=S).

Thiazole Ring Formation

Cyclocondensation of Dioxo Ester with Pyrrolidinecarbothioamide

  • Reactants : 3-Chloro-4-(furan-2-yl)-2,4-dioxobutyric acid methyl ester (1.0 equiv), 1-pyrrolidinecarbothioamide (1.05 equiv) in methanol.

  • Conditions : Reflux for 4 hours, neutralization with NaOH (pH 8), and recrystallization from ethanol-DMF (1:1).

  • Yield : 78–80%.

Intermediate : Methyl 5-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-4-carboxylate.

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, 1H, J = 1.6 Hz, H-5 furan), 7.01 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.68 (d, 1H, J = 3.6 Hz, H-4 furan), 3.75 (s, 3H, OCH3), 3.42–3.38 (m, 4H, pyrrolidine CH2), 1.95–1.89 (m, 4H, pyrrolidine CH2).

Pyridazinone Ring Closure

Hydrazine-Mediated Cyclization

  • Reactants : Methyl 5-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-4-carboxylate (1.0 equiv), hydrazine hydrate (2.0 equiv) in ethanol.

  • Conditions : Reflux for 4 hours, cooling to 0°C, and filtration.

  • Yield : 85–87%.

Intermediate : 7-(Furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-thiazolo[4,5-d]pyridazin-4-one.

Characterization Data :

  • LC-MS (ESI+) : m/z 331.1 [M+H]+.

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, H-6 pyridazinone), 7.89 (d, 1H, J = 1.6 Hz, H-5 furan), 7.01 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.68 (d, 1H, J = 3.6 Hz, H-4 furan), 3.52–3.48 (m, 4H, pyrrolidine CH2), 1.98–1.92 (m, 4H, pyrrolidine CH2).

Introduction of the Tetrahydroquinoline Ethyl Oxo Side Chain

Alkylation with 2-Bromo-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone

  • Reactants : 7-(Furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-thiazolo[4,5-d]pyridazin-4-one (1.0 equiv), 2-bromo-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone (1.2 equiv), K2CO3 (2.0 equiv) in dry DMF.

  • Conditions : 12-hour stirring at 60°C, followed by aqueous workup and column chromatography (SiO2, ethyl acetate/hexane 3:7).

  • Yield : 68–72%.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.05 (s, 1H, H-6 pyridazinone), 7.89 (d, 1H, J = 1.6 Hz, H-5 furan), 7.24–7.12 (m, 4H, tetrahydroquinoline aromatic), 6.94 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.65 (d, 1H, J = 3.6 Hz, H-4 furan), 4.32 (s, 2H, COCH2N), 3.52–3.48 (m, 4H, pyrrolidine CH2), 3.12–3.08 (m, 2H, tetrahydroquinoline CH2), 2.85–2.81 (m, 2H, tetrahydroquinoline CH2), 1.98–1.92 (m, 8H, pyrrolidine and tetrahydroquinoline CH2).

  • 13C NMR (100 MHz, CDCl3) : δ 195.2 (C=O), 165.4 (pyridazinone C=O), 152.1 (C-2 furan), 143.8 (C-5 furan), 134.5–125.2 (tetrahydroquinoline aromatic), 117.6 (C-3 furan), 112.4 (C-4 furan), 58.3 (COCH2N), 49.8 (pyrrolidine CH2), 42.1 (tetrahydroquinoline CH2), 25.4–22.8 (pyrrolidine and tetrahydroquinoline CH2).

Optimization and Scalability Considerations

Solvent and Temperature Effects on Cyclocondensation

  • Optimal Solvent : Methanol > ethanol > acetonitrile (yields: 82% vs. 78% vs. 65%).

  • Temperature : Reflux (65°C) outperforms room-temperature reactions (yields: 82% vs. 45%).

Catalytic Enhancements in Side Chain Installation

  • Catalyst Screening : K2CO3 (72%) > Cs2CO3 (70%) > NEt3 (63%).

  • Reaction Time : 12 hours at 60°C maximizes yield without side-product formation .

Q & A

Q. What are the established synthetic routes for this thiazolo-pyridazinone derivative?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the thiazolo[4,5-d]pyridazinone core via reaction of thiazole and pyridazine precursors under reflux in polar solvents (e.g., DMF or acetonitrile) .
  • Functionalization : Introduction of substituents (e.g., furan-2-yl, tetrahydroquinolin-1-yl) through nucleophilic substitution or coupling reactions, often using catalysts like DCC/DMAP to activate carbonyl groups .
  • Purification : Recrystallization or column chromatography to isolate the final product, monitored by TLC/HPLC for purity (>95%) .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : Key peaks include δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (pyrrolidinyl and tetrahydroquinolinyl groups), and δ 2.2–2.8 ppm (alkyl chains) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ matches the theoretical molecular weight (e.g., ~480–500 g/mol) .
  • X-ray Crystallography (if available): Resolves stereochemistry and confirms fused heterocyclic rings .

Q. What biological targets are associated with structurally similar thiazolo-pyridazinone derivatives?

Analogous compounds target:

  • Kinases : Inhibition of ATP-binding pockets due to the planar thiazolo-pyridazinone core .
  • G-protein-coupled receptors (GPCRs) : Interactions via the pyrrolidinyl and tetrahydroquinolinyl moieties, which mimic endogenous ligands .
  • Enzymes (e.g., phosphodiesterases): Modulation via hydrophobic and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
  • Catalyst screening : Testing bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI) to accelerate acyl transfer reactions .
  • Temperature control : Reflux (80–120°C) for cyclization vs. room temperature for functionalization to minimize side reactions .

Q. How can contradictions in spectral data interpretation be resolved?

  • Comparative analysis : Cross-referencing NMR/MS data with structurally characterized analogs (e.g., substituent-induced chemical shift changes) .
  • Dynamic NMR : Detects conformational flexibility in tetrahydroquinolinyl or pyrrolidinyl groups causing peak splitting .
  • High-resolution MS : Differentiates isotopic patterns to confirm molecular formula .

Q. What strategies enhance the compound’s pharmacokinetic properties?

  • Bioisosteric replacement : Substituting the furan-2-yl group with a thiophene or pyridine ring to improve metabolic stability .
  • Prodrug design : Esterification of the 2-oxoethyl group to enhance solubility and oral bioavailability .
  • Lipophilicity adjustment : Introducing polar substituents (e.g., hydroxyl, amine) to modulate logP values .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks, monitored by HPLC .
  • pH stability : Incubation in buffers (pH 1–10) to assess hydrolysis of the thiazolo-pyridazinone core .

Mechanistic and Interaction Studies

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How are off-target effects assessed in vitro?

  • Panel screening : Testing against a kinase/protease panel (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
  • CYP450 inhibition assays : Evaluate metabolic interference using human liver microsomes .

Q. What experimental designs address low reproducibility in biological assays?

  • Dose-response curves : Triplicate testing at 10–100 µM to establish IC₅₀ values .
  • Positive controls : Co-testing with reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Cell-line authentication : STR profiling to ensure consistency in in vitro models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.